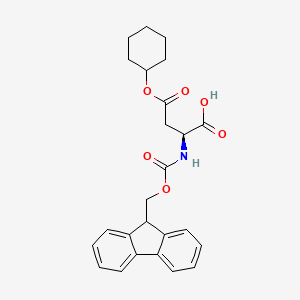
Fmoc-Asp(OcHex)-OH
Übersicht
Beschreibung
“Fmoc-Asp(OcHex)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethoxycarbonyl group, is a protective group for the amine group in peptide synthesis. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Synthesis Analysis
Fmoc-based solid-phase synthesis of peptide thioesters has been reported, which facilitates access to these important building blocks . The synthesis involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin .Molecular Structure Analysis
The molecular formula of a similar compound, “Fmoc-Asp(OtBu)-Glu(OcHex)-OBn”, is C41H48N2O9, with a molecular weight of 712.8 g/mol . The exact structure of “this compound” could not be found in the available resources.Chemical Reactions Analysis
In the synthesis process, the linker is activated by mild oxidation, converting the acyl hydrazine group into a highly reactive acyl diazene intermediate. This intermediate reacts with an α-amino acid alkyl thioester to yield the corresponding peptide α-thioester .Physical And Chemical Properties Analysis
Fmoc-modified amino acids and short peptides are known for their inherent hydrophobicity and aromaticity, which promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . The exact physical and chemical properties of “this compound” could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Protection Against Aspartimide Formation : Fmoc-Asp(OMpe)-OH, a similar derivative, is used as a protecting group for aspartic acid to minimize aspartimide formation in Fmoc solid-phase peptide synthesis (Karlström & Undén, 1996).
Extracellular Matrix-Mimetic Scaffolds : Fmoc dipeptides including Fmoc-3F-Phe-Asp-OH are used to create hydrogels that mimic the extracellular matrix, supporting the viability and growth of fibroblast cells (Liyanage et al., 2015).
Detailed Investigation of Aspartimide Formation : Different Fmoc-Asp-OH derivatives, including Fmoc-Asp(OcHex)-OH, are studied to understand aspartimide formation in Fmoc-based solid-phase peptide synthesis (Mergler et al., 2003).
Minimizing Aspartimide By-products : Fmoc-Asp derivatives are used to minimize aspartimide by-products in peptide synthesis, contributing to more homogeneous peptide products (Behrendt et al., 2015).
Development of Functional Hypergelators : Fmoc-Lys(Fmoc)-Asp, a dipeptide, is used as a hypergelator with low critical gelation concentration, showing potential for various biomedical applications (Chakraborty et al., 2020).
Synthesis of Photocaged Peptides : New methods are developed for synthesizing photocaged peptides with Fmoc-Asp derivatives, which prevent formation of aminosuccinyl side products during peptide synthesis (Tang et al., 2015).
Orthogonal Protecting Group for Peptide Cyclization : Fmoc-Asp(OTMSE)OH is used as an orthogonal protecting group for on-resin cyclization of peptides (Marlowe, 1993).
Incorporation of Graphene into Hydrogels : Fmoc-Xaa-Asp-OH dipeptides are used for creating hydrogels that can incorporate graphene oxide, demonstrating potential in nanotechnology (Adhikari & Banerjee, 2011).
Capillary Zone Electrophoresis of Amino Acids : Fmoc-Asp(otBu)-OH is used in the capillary zone electrophoresis resolution of amino acid enantiomers (Wu Hong-li, 2005).
Designing Nanoarchitectures with Modified Amino Acids : Fmoc-Asp(OtBu)-OH and other Fmoc-protected amino acids are studied for their self-assembling properties, relevant in the design of novel nanoarchitectures (Gour et al., 2021).
Solid-Phase Synthesis of Glycopeptides : Fmoc-Asp derivatives are used in the solid-phase synthesis of glycopeptides, contributing to the development of synthetic biology (Ürge et al., 1991).
Template for In Situ Synthesis of Silver Nanoclusters : Fmoc-Val-Asp-OH hydrogel acts as a template for the in situ synthesis of fluorescent silver nanoclusters, relevant in bioimaging and antibacterial applications (Adhikari & Banerjee, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRMNYEXIKQI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662449 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130304-80-2 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




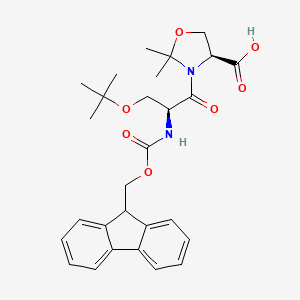
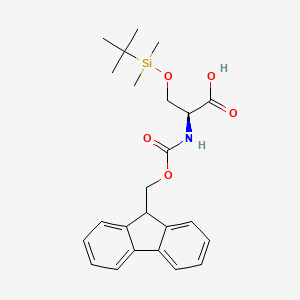

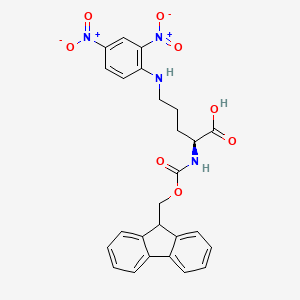

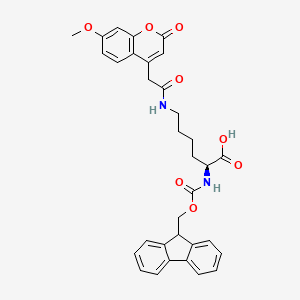
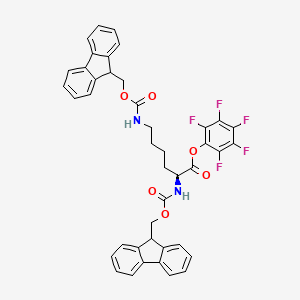

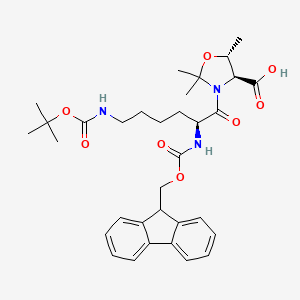

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)

